(4-Chlorothiophen-2-yl)methanamine hydrochloride
Overview
Description
(4-Chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS. It consists of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a methylamine group (CH2NH2) attached to the thiophene ring at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with ammonia or an amine source under reductive amination conditions .
Industrial Production Methods
similar compounds are often produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The amine group (NH2) can act as a nucleophile and react with electrophiles, such as alkylating agents, to form secondary amines.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Common reagents used in these reactions include alkylating agents for nucleophilic substitution and aldehydes or ketones for condensation reactions. Typical conditions involve moderate temperatures and the presence of a suitable solvent.
Major Products
Scientific Research Applications
(4-Chlorothiophen-2-yl)methanamine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is similar in structure but contains a pyridine ring instead of a thiophene ring.
(5-Chlorothiophen-2-yl)methanamine hydrochloride: This compound has a chlorine atom at position 5 instead of position 4 on the thiophene ring.
Uniqueness
Properties
IUPAC Name |
(4-chlorothiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJKHYRCAHXIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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